molecular formula C22H18N2O3S B4354368 methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B4354368
M. Wt: 390.5 g/mol
InChI Key: WWODMUHSIJBPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core substituted with a 2-thienyl group at position 2 and a methyl benzoate moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. The thienyl group introduces sulfur-based aromaticity, while the ester group enhances solubility and modulates pharmacokinetic behavior.

Properties

IUPAC Name

methyl 4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-22(25)15-10-8-14(9-11-15)21-24-18(16-5-2-3-6-19(16)27-21)13-17(23-24)20-7-4-12-28-20/h2-12,18,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWODMUHSIJBPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H19N2O3SC_{22}H_{19}N_2O_3S with a molecular weight of approximately 390.10 g/mol. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

Anticancer Potential

The mechanism of action for anticancer activity appears to involve the inhibition of specific enzymes associated with cell proliferation. Compounds in this class may interact with serine proteases through acylation mechanisms, leading to reduced tumor growth in vitro .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites on target enzymes may modulate their activity.
  • Receptor Interaction : Potential binding to receptors involved in cell signaling pathways could influence cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of benzoxazine derivatives against various fungal pathogens. The results indicated a significant correlation between concentration and inhibition percentage against Sclerotium rolfsii, with maximum inhibition observed at higher concentrations (Table 1) .
    Concentration (ppm)% Inhibition (S. rolfsii)
    100052.3
    50060.3
    25079.6
    12590.0
  • Study on Anticancer Properties :
    • Research focusing on related pyrazolo[1,5-c]benzoxazine compounds revealed their potential as anticancer agents through enzyme inhibition pathways. The compounds were shown to inhibit the proliferation of cancer cell lines in vitro .

Comparison with Similar Compounds

Structural Analogues with Thienyl/Furyl Substituents

Compounds with thienyl or furyl groups on the pyrazolo-benzoxazine core exhibit distinct reactivity and bioactivity due to heteroaromatic interactions.

Compound Name Substituents Key Features Biological Activity Reference
Methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate 2-Thienyl, 4-methyl benzoate Ester group enhances solubility; thienyl contributes to π-π stacking Under investigation (anticancer, antimicrobial) [Inferred from ]
(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone 2-Thienyl, 4-bromophenyl, 9-bromo Bromine atoms increase electrophilicity; ketone group alters reactivity Potential halogen-dependent cytotoxicity
4-[9-Chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline 2-Furyl, 4-dimethylamino Furyl provides oxygen-based hydrogen bonding; dimethylamino enhances basicity Anticancer, neuroprotective (in silico predictions)

Key Observations :

  • The thienyl group in the target compound may enhance interactions with sulfur-seeking biological targets compared to furyl analogs .

Analogs with Halogenated and Alkoxy Substituents

Halogenation and alkoxy groups influence electronic properties and binding affinities.

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl, 3,4-dimethoxy, 4-methoxy 439.9 Chlorine enhances electrophilicity; methoxy groups improve solubility
5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-F, 2-phenyl 344.4 Fluorine increases metabolic stability; phenyl enhances rigidity
2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 3,4-dimethoxy, 4-heptyloxy 528.6 Heptyloxy chain enhances lipophilicity; dimethoxy improves CNS penetration

Key Observations :

  • Alkoxy chains (e.g., heptyloxy in ) increase lipophilicity, whereas the methyl benzoate group balances solubility and membrane permeability.

Analogs with Bulky and Functionalized Groups

Steric effects from bulky substituents impact molecular conformation and target binding.

Compound Name Substituents Molecular Weight (g/mol) Unique Characteristics Reference
5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-tert-butyl, 7,9-Cl, 2-phenyl 395.3 tert-Butyl group induces steric hindrance; dichloro enhances reactivity
2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-naphthyl, 5-thienyl 394.5 Naphthyl enhances aromatic stacking; thienyl contributes to redox activity

Key Observations :

  • Bulky tert-butyl groups () may limit binding to narrow enzymatic pockets, whereas the target compound’s benzoate group offers flexibility.
  • Naphthyl-substituted analogs () show enhanced aromatic interactions but reduced solubility compared to the target compound’s ester group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.